molecular formula C7H7F3N2 B12438332 [(2,4,5-Trifluorophenyl)methyl]hydrazine

[(2,4,5-Trifluorophenyl)methyl]hydrazine

Cat. No.: B12438332
M. Wt: 176.14 g/mol
InChI Key: YBWCQPDFDYASNE-UHFFFAOYSA-N
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Description

[(2,4,5-Trifluorophenyl)methyl]hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,5-Trifluorophenyl)methyl]hydrazine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4,5-Trifluorobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{2,4,5-Trifluorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trifluorobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2,4,5-Trifluorophenyl)methyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include azides, nitroso compounds, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(2,4,5-Trifluorophenyl)methyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Medicine

This compound derivatives are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors. The compound’s ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals.

Mechanism of Action

The mechanism by which [(2,4,5-Trifluorophenyl)methyl]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Difluorophenyl)methyl]hydrazine
  • [(2,5-Difluorophenyl)methyl]hydrazine
  • [(3,4,5-Trifluorophenyl)methyl]hydrazine

Uniqueness

[(2,4,5-Trifluorophenyl)methyl]hydrazine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl groups at the 2, 4, and 5 positions provide a distinct electronic environment that can enhance the compound’s stability and reactivity in various applications.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(2,4,5-trifluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7F3N2/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2,12H,3,11H2

InChI Key

YBWCQPDFDYASNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CNN

Origin of Product

United States

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